Chlorguanide-d4 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

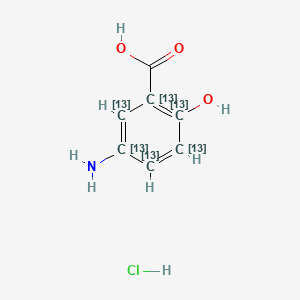

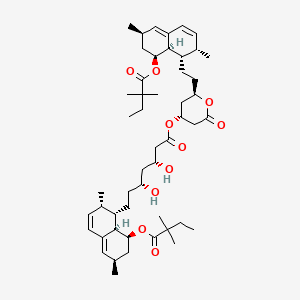

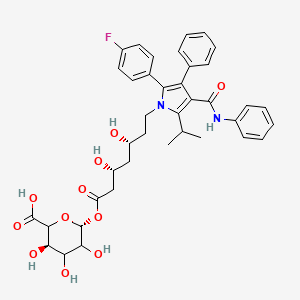

Chlorguanide-d4 Hydrochloride is a stable isotope labelled compound . It is an antimalarial agent and is used for research purposes . The molecular formula of this compound is C11H13D4Cl2N5 and its molecular weight is 294.22 .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, 4 deuterium atoms, 2 chlorine atoms, and 5 nitrogen atoms . The exact structure is not provided in the search results.Physical and Chemical Properties Analysis

This compound is a white solid . It is soluble in DMSO (slightly) and Methanol (slightly) . The melting point is 246-248°C .Applications De Recherche Scientifique

Analytical Methods for Pharmaceutical Compounds

Analytical techniques play a crucial role in the detection, quantification, and study of pharmaceutical compounds and their metabolites in biological and environmental samples. For instance, methods for determining antimalarial drugs in biological fluids have evolved rapidly, with chromatographic techniques becoming increasingly important for their selectivity and sensitivity (Bergqvist & Churchill, 1988). These analytical advancements are essential for understanding the pharmacokinetics of drugs like chloroquine and its metabolites, offering insights that could be applicable to related compounds such as Chlorguanide-d4 Hydrochloride.

Environmental Impact of Pharmaceutical Compounds

The widespread use of pharmaceutical compounds raises concerns about their environmental fate and potential ecological effects. Research on herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) has highlighted the complexities of pesticide degradation and the importance of monitoring and mitigating environmental exposure (Islam et al., 2017). Similar considerations would apply to the study of this compound, especially regarding its persistence and potential effects in non-target environments.

Mécanisme D'action

Target of Action

Chlorguanide-d4 Hydrochloride, also known as Proguanil, primarily targets the dihydrofolate reductase (DHFR) enzyme of the malaria parasites, Plasmodium falciparum and Plasmodium vivax . This enzyme plays a crucial role in the reproduction of the parasite .

Mode of Action

Proguanil exerts its antimalarial action by inhibiting the parasitic DHFR enzyme . It is converted in the body to an active metabolite, cycloguanil , which specifically inhibits the parasitic DHFR . This inhibition blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to the failure of nuclear division at the time of schizont formation in erythrocytes and liver .

Biochemical Pathways

The primary biochemical pathway affected by Proguanil is the folic acid cycle . By inhibiting DHFR, Proguanil disrupts this cycle, which is critical for the synthesis of nucleotides required for DNA replication. This disruption prevents the malaria parasite from reproducing once it is in the red blood cells .

Pharmacokinetics

Proguanil is a prodrug, meaning it is metabolized in the body to form the active compound, cycloguanil . This metabolism occurs in the liver, primarily involving the CYP2C19 enzyme . The protein binding of Proguanil is approximately 75%, and it has an elimination half-life of 12–21 hours . These properties influence the bioavailability of the drug and its duration of action.

Result of Action

The result of Proguanil’s action is the prevention and treatment of malaria caused by susceptible strains of Plasmodium falciparum and other species of Plasmodium . By inhibiting the reproduction of the malaria parasite, Proguanil can cure acute infection and has both causal prophylactic and suppressive activity against P. falciparum .

Action Environment

The efficacy and stability of Proguanil can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of Proguanil, potentially impacting its efficacy. Additionally, factors such as the patient’s age, genetic makeup, and overall health status can influence the drug’s action

Safety and Hazards

Chlorguanide-d4 Hydrochloride is used for research purposes and is not intended for diagnostic or therapeutic use . It is a controlled product and may require documentation to meet relevant regulations . The safety data sheet for Chlorguanide indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .

Propriétés

IUPAC Name |

(1E)-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H/i3D,4D,5D,6D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARMGXPVOFNNNG-HGSONKNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N/C(=N/C(=NC(C)C)N)/N)[2H])[2H])Cl)[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

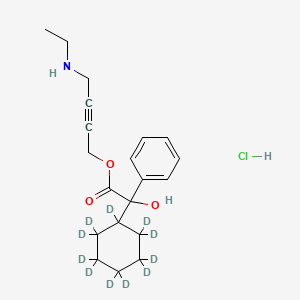

![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)